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Compound of Interest

Compound Name: Methyl indoline-7-carboxylate

Cat. No.: B040806

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-7-carboxylate is a heterocyclic building block of significant interest in organic
synthesis, particularly in the realm of pharmaceutical development. Its rigid, bicyclic core,
featuring a secondary amine and an aromatic carboxylate, provides a versatile platform for the
construction of complex molecular architectures with diverse biological activities. This technical
guide explores the synthesis, reactivity, and application of methyl indoline-7-carboxylate as a
pivotal intermediate in the creation of high-value compounds.

Physicochemical Properties

Methyl indoline-7-carboxylate is a solid at room temperature with a melting point of 69-69.5
°C. Its molecular structure and key physical properties are summarized in the table below.
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Property Value

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol

CAS Number 112106-91-9
Appearance Solid

Melting Point 69-69.5 °C

Boiling Point (est.) 328.4+31.0°C
Density (est.) 1.162 + 0.06 g/cm?3
Solubility in Water 0.53 g/L

Synthesis of the Core Structure

The synthesis of the indoline-7-carboxylate core typically begins with a precursor such as 7-
cyanoindoline. A common synthetic route involves the hydrolysis of the nitrile group to a
carboxylic acid, followed by esterification.

+
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Synthesis of Methyl Indoline-7-Carboxylate.

Experimental Protocol: Synthesis of Indoline-7-
carboxylic acid from 7-Cyanoindoline[1]

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-
120 °C for 5.5 hours. The reaction mixture is then cooled to 5 °C and the pH is adjusted to 7-8
with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the
aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting
precipitate is collected by filtration to yield indoline-7-carboxylic acid.
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Reactivity and Functionalization

The indoline scaffold offers two primary sites for functionalization: the nitrogen atom of the
dihydro-pyrrole ring and the aromatic benzene ring. Methyl indoline-7-carboxylate is a
versatile substrate for a variety of chemical transformations, enabling the introduction of diverse
functional groups and the construction of more complex molecular frameworks.

N-Functionalization

The secondary amine of the indoline ring is nucleophilic and can readily undergo a range of N-
functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These
reactions are crucial for introducing substituents that can modulate the biological activity and
physicochemical properties of the resulting molecules.
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N-Functionalization Reactions.

N-Alkylation: The nitrogen of the indoline can be alkylated using various alkyl halides in the
presence of a base. This reaction is a common strategy to introduce alkyl chains or more
complex side chains.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling
reaction for the formation of C-N bonds and is widely used for the N-arylation of indolines. This
reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
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To a solution of the indoline (1.0 equiv), aryl halide (1.2 equiv), and a suitable phosphine ligand
(e.g., Xantphos, 0.1 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane
is added a palladium source (e.g., Pdz(dba)s, 0.05 equiv) and a base (e.g., Cs2COs, 2.0 equiv).
The reaction mixture is heated under an inert atmosphere until the starting material is
consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is
filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by
column chromatography to afford the desired N-aryl indoline.

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or
anhydrides, typically in the presence of a base such as triethylamine or pyridine, to yield the
corresponding N-acylindolines.

C-H Functionalization of the Aromatic Ring

Direct functionalization of the C-H bonds of the indoline's aromatic ring is a more challenging
but increasingly important area of research. Transition-metal-catalyzed C-H activation
strategies are being developed to selectively introduce substituents at specific positions on the
benzene ring, offering novel pathways to previously inaccessible derivatives.

Application in the Synthesis of Bioactive Molecules:
The Case of Silodosin

A prominent application of the indoline-7-carboxylate scaffold is in the synthesis of Silodosin, a
selective alA-adrenergic receptor antagonist used for the treatment of benign prostatic
hyperplasia. In several synthetic routes to Silodosin, the indoline-7-carboxamide moiety is a
key structural feature, highlighting the importance of functionalized indoline building blocks. The
synthesis often involves the introduction of a cyano group at the 7-position of the indoline ring,
which is then converted to the carboxamide.
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Simplified Retrosynthesis of Silodosin.
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The synthesis of Silodosin underscores the strategic importance of having access to
appropriately functionalized indoline cores, such as those bearing a carboxylate or cyano group
at the 7-position. These functional groups serve as crucial handles for the elaboration of the
complex side chains necessary for the drug's biological activity.

Spectroscopic Characterization

The structural elucidation of methyl indoline-7-carboxylate and its derivatives relies on
standard spectroscopic techniques.

e 'H NMR: The proton NMR spectrum of methyl indoline-7-carboxylate would be expected
to show characteristic signals for the aromatic protons, the two methylene groups of the
dihydropyrrole ring, the N-H proton, and the methyl ester protons. The aromatic protons
would appear as a complex multiplet in the aromatic region. The methylene protons adjacent
to the nitrogen and the aromatic ring would likely appear as triplets. The N-H proton would be
a broad singlet, and the methyl ester protons would be a sharp singlet around 3.9 ppm.

e 13C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of
the ester, the aromatic carbons, the two methylene carbons of the indoline ring, and the
methyl carbon of the ester.

» IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band
for the C=0 stretching of the ester group (around 1700-1720 cm~1), N-H stretching (around
3300-3500 cm~1), and C-H stretching vibrations.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding
to the molecular weight of the compound.

Conclusion

Methyl indoline-7-carboxylate is a valuable and versatile building block in organic synthesis.
Its utility is demonstrated in the construction of complex molecules, most notably in the
synthesis of the pharmaceutical agent Silodosin. The reactivity of both the indoline nitrogen and
the aromatic ring allows for a wide range of functionalization, providing access to a diverse
array of derivatives with potential applications in drug discovery and materials science. Further
exploration of the reactivity of this scaffold, particularly in the area of C-H functionalization, is
expected to unlock even greater potential for this important synthetic intermediate.
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 To cite this document: BenchChem. [Methyl Indoline-7-Carboxylate: A Versatile Scaffold in
Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040806#methyl-indoline-7-carboxylate-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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